molecular formula C12H9NO2 B3042310 3-Cyano-4,7-dimethylcoumarin CAS No. 56394-30-0

3-Cyano-4,7-dimethylcoumarin

Cat. No. B3042310
CAS RN: 56394-30-0
M. Wt: 199.2 g/mol
InChI Key: FZGHMDGFNLQOOG-UHFFFAOYSA-N
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Description

3-Cyano-4,7-dimethylcoumarin is a chemical compound with the empirical formula C12H9NO2 and a molecular weight of 199.21 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 3-Cyano-4,7-dimethylcoumarin can be represented by the SMILES string Cc1ccc2C(C)=C(C#N)C(=O)Oc2c1 . The InChI key for this compound is FZGHMDGFNLQOOG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Cyano-4,7-dimethylcoumarin is a solid substance . It has an empirical formula of C12H9NO2 and a molecular weight of 199.21 . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.

Safety and Hazards

3-Cyano-4,7-dimethylcoumarin is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a combustible, acute toxic Cat.3 compound . The safety information pictogram for this compound is GHS06, and the signal word is "Danger" .

properties

IUPAC Name

4,7-dimethyl-2-oxochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-7-3-4-9-8(2)10(6-13)12(14)15-11(9)5-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGHMDGFNLQOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4,7-dimethylcoumarin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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